molecular formula C12H13FO B6179927 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1785336-14-2

7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6179927
CAS No.: 1785336-14-2
M. Wt: 192.2
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Description

7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13FO It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several synthetic routes. One common method involves the fluorination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired quality for further applications.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of 7-methoxy-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-chloro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    7-bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one:

Uniqueness

The presence of the fluorine atom in 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for specific biological interactions. These characteristics make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1785336-14-2

Molecular Formula

C12H13FO

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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